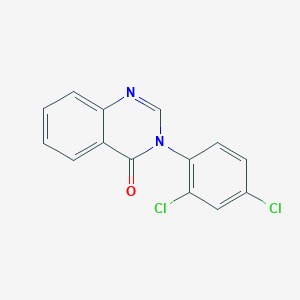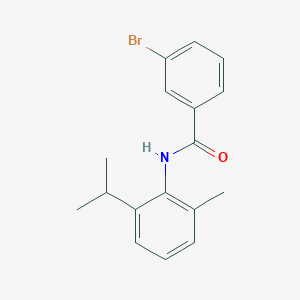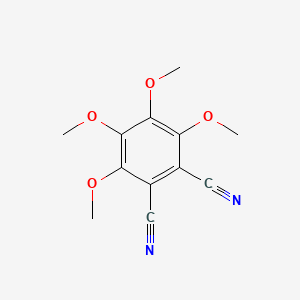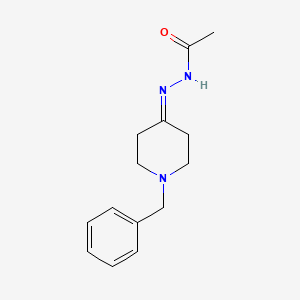
3-(2,4-dichlorophenyl)-4(3H)-quinazolinone
説明
3-(2,4-dichlorophenyl)-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DCQ belongs to the quinazolinone family, which is a class of organic compounds that have been extensively studied for their various biological activities.
科学的研究の応用
Synthesis and Pharmacological Properties
3-(2,4-dichlorophenyl)-4(3H)-quinazolinone, as a quinazolinone derivative, is a part of a broad category of heterocyclic compounds with significant pharmacological importance. Quinazolinones are noted for their diverse applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities. Recent advances in the synthesis of 4(3H)-quinazolinones outline new routes and strategies for producing these compounds, enhancing their utility in various scientific applications (He, Li, Chen, & Wu, 2014).
Anticonvulsant Activity
Specific 4(3H)-quinazolinone derivatives structurally related to methaqualone have been synthesized and evaluated for their anticonvulsant properties. These compounds, including variations with 3-o-chlorophenyl groups, have shown promising results in protecting against seizures induced by various methods, demonstrating their potential in the field of neuropharmacology (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990).
Antimicrobial and Anticancer Applications
Quinazolinone derivatives have been synthesized for their antimicrobial activity, with some showing moderate to very good light fastness and excellent washing and rubbing fastness properties. These compounds also exhibit good antimicrobial activity, highlighting their relevance in the development of new antimicrobial agents (Patel & Patel, 2012). Additionally, quinazolinone-oxadiazole derivatives have been synthesized, with some showing remarkable cytotoxic activity against certain cancer cell lines, suggesting their potential use in cancer therapy (Hassanzadeh et al., 2019).
Analgesic Properties
Some 4(3H)-quinazolinone derivatives have been reported to possess significant analgesic activities, comparable to standard analgesic drugs. This finding highlights the potential application of these compounds in pain management (Osarodion, 2023).
Catalytic Applications
Quinazolinone derivatives have also been utilized in the field of catalysis. For instance, nanoparticles have been used as highly efficient and magnetically separable catalysts for the green synthesis of 4(3H)-quinazolinones, demonstrating their utility in facilitating chemical reactions in a more environmentally friendly manner (Dadgar & Kalkhorani, 2015).
特性
IUPAC Name |
3-(2,4-dichlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-6-13(11(16)7-9)18-8-17-12-4-2-1-3-10(12)14(18)19/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQGJGXMAYNNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323966 | |
| Record name | 3-(2,4-dichlorophenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
16899-54-0 | |
| Record name | 3-(2,4-dichlorophenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-{[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5645767.png)
![2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5645775.png)




![2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5645815.png)
![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)
![(3R*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5645839.png)
![3-(2-fluorophenoxy)-1-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}azetidine](/img/structure/B5645848.png)

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5645861.png)
